
1-Cyanocyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Cyanocyclobutane-1-carboxamide is a compound with the molecular formula C6H8N2O and a molecular weight of 124.143. It is available for research use and is also used for pharmaceutical testing .
Synthesis Analysis
The synthesis of cyclobutanes, which includes 1-Cyanocyclobutane-1-carboxamide, involves various methods. One such method is the Suzuki-Miyaura coupling reaction of potassium cyclopropyl- and cyclobutyltrifluoroborates with electron-rich, electron-poor, and hindered aryl chlorides . Another method involves a [2 + 2] cycloaddition of terminal alkenes with allenoates . More detailed synthesis methods can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 1-Cyanocyclobutane-1-carboxamide is defined by its molecular formula, C6H8N2O. Further structural analysis would require more specific data or computational modeling, which is not provided in the search results.Chemical Reactions Analysis
Cyclobutanes, including 1-Cyanocyclobutane-1-carboxamide, can undergo various chemical reactions. For instance, they can participate in palladium-catalyzed cross-coupling reactions with aryl or benzyl halides . They can also undergo a [2 + 2] cycloaddition with terminal alkenes and allenoates . More detailed information on the chemical reactions involving 1-Cyanocyclobutane-1-carboxamide can be found in the referenced papers .Scientific Research Applications
Rotational Spectroscopy
The rotational spectrum of 1-cyanocyclobutane-1-carboxamide from 130 to 360 GHz has been observed, assigned, and least-squares fit for the ground state and the two lowest-energy vibrationally excited states . The spectroscopic constants presented herein provide a starting point for future astronomical searches for 1-cyanocyclobutane-1-carboxamide .
Ring-Opening Reactions
New compounds were prepared by ring-opening of the cyclobutane moiety via nucleophile attack on the exocyclic methylene group . The structures of the synthesized compounds were elucidated by employing 1H and 13C NMR (including DEPT) and mass spectrometric techniques .
properties
IUPAC Name |
1-cyanocyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-6(5(8)9)2-1-3-6/h1-3H2,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACRNVSNVJHCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2956399.png)
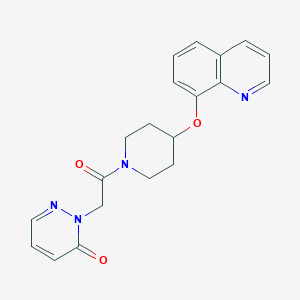
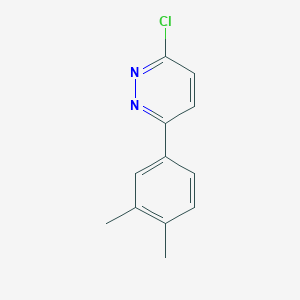
![N-(2,3-dichlorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2956403.png)
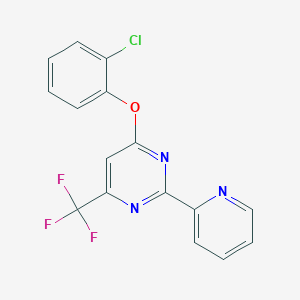
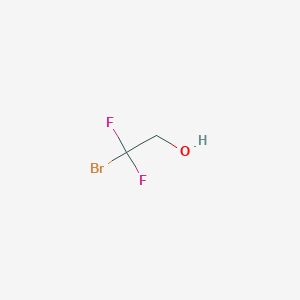
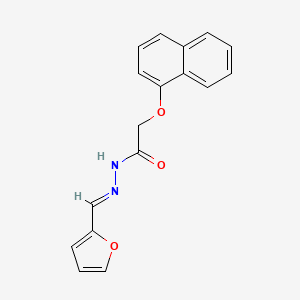
![[2-(2,4-Difluoroanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2956409.png)
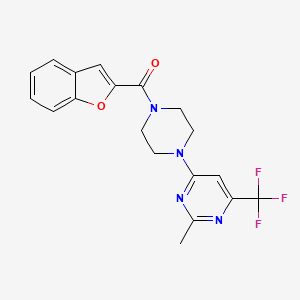
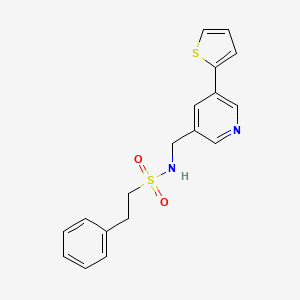
![N-[1-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propyl]-2-chloropropanamide](/img/structure/B2956416.png)
![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-isopropoxypropyl)oxalamide](/img/structure/B2956418.png)
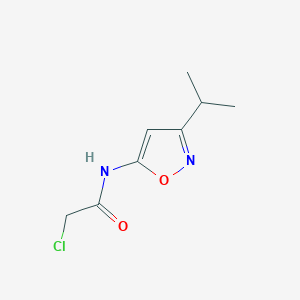
![3-Methyl-7-(2-methylpropyl)-8-[4-(3-phenylpropyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2956420.png)